3-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
Overview
Description
3-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a complex organic compound that features a nitrobenzyl group and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate typically involves multi-step organic reactions. One common method includes the nitration of benzyl alcohol to form 3-nitrobenzyl alcohol, followed by esterification with 3-(3-hydroxy-2-quinoxalinyl)propanoic acid. The reaction conditions often involve the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group results in the corresponding carboxylic acid .
Scientific Research Applications
3-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the quinoxaline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxy-2-quinoxalinyl)propanoic acid
- 3-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
- 3-(3-Hydroxybenzyl)-2-quinoxalinol
Uniqueness
3-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is unique due to the presence of both a nitrobenzyl group and a quinoxaline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-nitrophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c22-17(26-11-12-4-3-5-13(10-12)21(24)25)9-8-16-18(23)20-15-7-2-1-6-14(15)19-16/h1-7,10H,8-9,11H2,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKNYOLCMFYMKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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